(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Description
Historical Context and Discovery
The development of this compound represents a relatively recent advancement in heterocyclic chemistry, with its first documented appearance in chemical databases occurring in 2014. This timeline places the compound within the modern era of pharmaceutical research, coinciding with increased interest in pyrazole-based scaffolds for drug discovery applications. The historical foundation for this compound traces back to the fundamental work on pyrazole chemistry initiated by German chemist Ludwig Knorr in 1883, who first established the nomenclature for pyrazole-containing compounds. Subsequently, Hans von Pechmann's classical synthesis of pyrazole from acetylene and diazomethane in 1898 provided the methodological groundwork that would eventually enable the synthesis of more complex pyrazole derivatives.
The emergence of fused pyrazole systems, such as the cyclopenta[c]pyrazole core found in this compound, reflects the evolution of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The development of sophisticated synthetic methodologies has enabled chemists to construct increasingly complex heterocyclic frameworks that combine multiple ring systems with precise stereochemical control. The particular combination of a tetrahydrocyclopenta ring fused to a pyrazole nucleus, coupled with a methylamine substituent, represents a logical extension of ongoing research into bioactive heterocycles. The compound's registration in major chemical databases, including PubChem with Compound Identifier 74889852, occurred as part of the systematic cataloging of novel synthetic intermediates and potential pharmaceutical leads.
The historical significance of this compound extends beyond its individual properties to encompass its role as representative of broader trends in medicinal chemistry. The increased focus on heterocyclic compounds containing multiple pharmacophoric elements reflects the pharmaceutical industry's ongoing search for novel molecular scaffolds capable of interacting with diverse biological targets. The development of this particular compound aligns with contemporary research emphasizing the importance of three-dimensional molecular complexity in achieving selective biological activity.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically employing the Hantzsch-Widman system developed in the late nineteenth century. This nomenclature system, proposed independently by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively, provides a systematic approach to naming heterocyclic compounds based on ring size, degree of unsaturation, and heteroatom identity. The compound's name systematically describes its structural features: the "tetrahydrocyclopenta" portion indicates a five-membered saturated carbocyclic ring, while the "[c]pyrazol" designation specifies the fusion pattern with the pyrazole heterocycle.
The classification of this compound within chemical taxonomy systems reveals its multifaceted nature. Primary classification places it within the heterocyclic compound category, specifically as a member of the azole family due to the presence of nitrogen-containing rings. More specifically, it belongs to the pyrazole subclass, characterized by the five-membered ring containing two adjacent nitrogen atoms. The fusion pattern with the cyclopentane ring creates a bicyclic system that falls under the broader category of fused heterocycles, distinguishing it from simple monocyclic pyrazoles.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compound | Nitrogen-containing heterocycle |
| Secondary Class | Azole Family | Five-membered nitrogen heterocycle |
| Tertiary Class | Pyrazole Derivatives | 1,2-diazole structure |
| Quaternary Class | Fused Heterocycles | Bicyclic pyrazole system |
| Molecular Type | Amine Salt | Dihydrochloride salt form |
The Chemical Abstracts Service registry number 1439905-47-1 provides unique identification within global chemical databases, while alternative nomenclatures include systematic names such as "1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine dihydrochloride". The molecular formula C7H13Cl2N3 precisely describes the atomic composition, indicating seven carbon atoms, thirteen hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The European Community number 871-081-5 provides additional regulatory identification, while various database identifiers including MFCD25458307 facilitate cross-referencing across chemical information systems.
Position in Heterocyclic Chemistry
This compound occupies a distinctive position within the broad landscape of heterocyclic chemistry, representing an intersection of several important structural motifs. The compound exemplifies the trend toward increasing molecular complexity in heterocyclic design, combining the well-established pyrazole pharmacophore with a fused saturated carbocycle and a basic amine functionality. This structural combination places the compound within the category of hybrid heterocycles, which have gained prominence in medicinal chemistry due to their ability to combine multiple pharmacologically relevant features within a single molecular framework.
The pyrazole core structure, characterized by its five-membered ring containing two adjacent nitrogen atoms, has been extensively studied since its discovery and has proven to be one of the most versatile heterocyclic systems in pharmaceutical applications. The weak basic properties of pyrazole, with a pKb value of 11.5, contribute to its biological activity by enabling specific interactions with protein targets. The planar geometry of the pyrazole ring, confirmed through X-ray crystallography studies showing C-N distances of approximately 1.33 Å, provides a rigid structural framework that can engage in precise molecular recognition events.
The fusion of the cyclopentane ring to the pyrazole system creates a unique three-dimensional architecture that distinguishes this compound from simpler pyrazole derivatives. This structural modification alters the electronic distribution within the heterocycle and introduces conformational constraints that can enhance selectivity for biological targets. The tetrahydrocyclopenta portion adds lipophilic character to the molecule while maintaining the hydrogen bond donor and acceptor capabilities inherent in the pyrazole system. The methylamine substituent introduces additional hydrogen bonding potential and provides a site for further derivatization or salt formation.
Within the context of contemporary heterocyclic chemistry, this compound represents an example of structure-based design principles applied to heterocyclic scaffolds. The systematic modification of known pharmacophores through ring fusion, substitution, and functionalization reflects modern approaches to molecular optimization in drug discovery. The compound's position as both a synthetic intermediate and potential bioactive molecule illustrates the dual role that many heterocyclic compounds play in contemporary chemical research.
Significance in Pyrazole-Based Chemical Research
The significance of this compound within pyrazole-based chemical research extends far beyond its individual properties to encompass its role as a representative of broader trends in heterocyclic medicinal chemistry. Pyrazole-containing compounds have demonstrated remarkable success in pharmaceutical applications, with notable examples including celecoxib for inflammation, stanozolol as an anabolic steroid, and numerous other therapeutic agents. The continued development of novel pyrazole derivatives reflects the scaffold's proven ability to interact with diverse biological targets through multiple mechanisms.
Recent research has highlighted the importance of pyrazole-urea combinations in developing kinase inhibitors, with compounds demonstrating activity against various targets including p38 mitogen-activated protein kinase and other therapeutically relevant enzymes. The structural framework present in this compound provides a foundation for similar pharmaceutical development efforts. The amine functionality present in this compound offers particular advantages for structure-activity relationship studies, as it can serve as a handle for introducing diverse substituents or forming additional salt forms to optimize pharmaceutical properties.
The compound's significance in synthetic chemistry derives from its potential as a building block for more complex molecular architectures. The presence of multiple reactive sites, including the amine functionality and the heterocyclic nitrogen atoms, enables diverse chemical transformations that can lead to libraries of related compounds for biological screening. The parent compound (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine, identified with PubChem Compound Identifier 23005644, serves as the foundation for various salt forms and derivatives.
| Research Application | Specific Features | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Multiple hydrogen bonding sites | Enhanced target selectivity |
| Synthetic Chemistry | Reactive amine functionality | Versatile derivatization potential |
| Structure-Activity Studies | Rigid bicyclic framework | Defined spatial relationships |
| Pharmaceutical Development | Salt-forming capability | Improved physical properties |
Contemporary research in pyrazole chemistry emphasizes the development of compounds with enhanced selectivity profiles and improved pharmaceutical properties. The structural complexity of this compound positions it within this research paradigm, offering opportunities for investigating structure-activity relationships in novel chemical space. The compound's classification as a research chemical reflects its current status as a tool for scientific investigation rather than a developed pharmaceutical agent, highlighting its role in the early stages of drug discovery processes.
The broader implications of research involving this compound extend to fundamental understanding of heterocyclic chemistry principles. Studies of its synthesis, reactivity, and biological properties contribute to the cumulative knowledge base that guides the design of future heterocyclic compounds. The systematic investigation of compounds such as this one helps establish structure-property relationships that inform rational drug design efforts and contribute to the development of predictive models for pharmaceutical research.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-7-5-2-1-3-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOHPTUFHIQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439905-47-1 | |
| Record name | 1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopenta[c]pyrazole Core Formation
The cyclopenta[c]pyrazole ring is formed by condensation of cyclopentanone derivatives with hydrazine or substituted hydrazines under acidic or basic conditions. This cyclization yields the tetrahydrocyclopenta[c]pyrazole scaffold.
- Typical reagents: Cyclopentanone, hydrazine hydrate or substituted hydrazine.
- Conditions: Reflux in ethanol or other suitable solvents, with acid/base catalysis.
- Outcome: Formation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole intermediate.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 3-position is introduced via nucleophilic substitution or reductive amination:
Method A: Halomethylation and amination
The 3-position is first functionalized with a halomethyl group (e.g., chloromethylation), followed by nucleophilic substitution with ammonia or amine to yield the aminomethyl derivative.Method B: Reductive amination
The 3-formyl derivative of the cyclopenta[c]pyrazole is reacted with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the aminomethyl compound directly.
Formation of the Dihydrochloride Salt
The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid:
- Procedure: Dissolve the free base in anhydrous solvent (e.g., ethanol or ether), add HCl gas or concentrated hydrochloric acid dropwise.
- Result: Precipitation of the dihydrochloride salt, which is isolated by filtration and drying.
Representative Synthesis Table
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Cyclopentanone + hydrazine hydrate, reflux ethanol, acid/base catalyst | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole | 70-85 | Purification by recrystallization |
| 2 | Halomethylation | Paraformaldehyde + HCl or chloromethylation reagent | 3-(Chloromethyl) derivative | 60-75 | Monitor by TLC |
| 3 | Amination | Ammonia or amine, solvent (ethanol), room temp or reflux | 3-(Aminomethyl) derivative | 65-80 | Use excess ammonia to drive reaction |
| 4 | Salt formation | HCl gas or concentrated HCl, ether or ethanol | Dihydrochloride salt | 90-95 | Isolate by filtration and drying |
Research Findings and Optimization Notes
- Reaction Efficiency: Cyclization yields are improved by controlling pH and temperature; acidic conditions favor ring closure.
- Substitution Selectivity: Halomethylation at the 3-position is selective under controlled conditions; excess halomethylating agent can lead to poly-substitution.
- Amination Step: Reductive amination is preferred for higher selectivity and yield compared to direct nucleophilic substitution.
- Salt Formation: The dihydrochloride salt form enhances compound stability, solubility, and ease of handling, which is critical for downstream applications.
Chemical Reactions Analysis
Types of Reactions
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Studies have shown that (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride can be effective against various bacterial strains, including multidrug-resistant pathogens. For instance, compounds with similar pyrazole structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the modulation of specific signaling pathways that control cell proliferation and survival .
Pharmacological Research
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects. Experimental models indicate that it can reduce neuronal cell death and inflammation in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating chronic inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include various amines and carboxylic acids under specific catalytic conditions to yield the desired product. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine Dihydrochloride
- CAS : 1262771-70-9
- Molecular Formula : C₉H₁₇Cl₂N₃
- Key Differences: Ring Size: Features a seven-membered cycloheptane ring fused to pyrazole, increasing molecular weight (238.16 vs. 238.13) and conformational flexibility . Applications: Used in research chemicals; commercial availability suggests utility as a stable alternative .
N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine Dihydrochloride
- CAS : 1219964-46-1
- Molecular Formula : C₁₁H₂₆Cl₂N₂
- Molecular Weight: Higher (263.24) due to alkyl chains, possibly affecting membrane permeability . Applications: Classified as a biochemical intermediate; lacks fused aromatic systems, reducing target specificity .
5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Dihydrochloride
Functional and Application-Based Comparisons
Key Research Findings
Ring Size and Bioactivity :
- The target compound’s five-membered cyclopentane ring balances strain and stability, favoring receptor binding in drug design. Larger rings (e.g., cyclohepta) increase flexibility but may reduce binding specificity .
Hydrate vs. Anhydrous Forms :
- The hydrate form of the target compound improves solubility, critical for in vivo applications, whereas anhydrous analogs (e.g., cyclohepta derivative) require formulation adjustments .
Commercial Viability :
- Despite its structural advantages, the target compound is discontinued, likely due to synthetic challenges or market demand shifts. Analogs like the cyclohepta derivative are prioritized in current research .
Biological Activity
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride is an intriguing compound within the realm of pyrazole derivatives. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 202.10 g/mol
- CAS Number : 74889852
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Recent studies highlight various methods for synthesizing similar pyrazole derivatives, emphasizing the importance of reaction conditions and catalysts used in the process .
Antidiabetic Properties
Recent research indicates that several pyrazole derivatives exhibit significant antidiabetic activity. For instance, compounds structurally related to (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine have shown potent inhibition of α-glucosidase and α-amylase enzymes. In vitro studies report IC values comparable to standard antidiabetic drugs such as Acarbose .
| Compound | α-Glucosidase IC (µM) | α-Amylase IC (µM) |
|---|---|---|
| Acarbose | 72.58 | 115.6 |
| Pyz-1 | 75.62 | 119.3 |
| Pyz-2 | 95.85 | 120.2 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that the compound exhibits considerable free radical scavenging abilities .
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in metabolic pathways. Molecular docking studies have been employed to elucidate the binding affinities and modes of interaction between the compound and target enzymes like α-glucosidase and xanthine oxidase .
Case Studies
- Antidiabetic Activity : A study conducted on similar pyrazole derivatives demonstrated their effectiveness in lowering postprandial blood glucose levels in diabetic models. The results indicated a significant reduction in glucose absorption through enzyme inhibition .
- Cancer Research : Preliminary investigations into the anticancer properties of pyrazole derivatives suggest potential activity against certain cancer cell lines. For example, compounds exhibiting structural similarities to (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine have shown promise in inhibiting tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Utilize one-pot multi-component reactions under reflux conditions. For example, combine aldehydes, malononitrile, and hydrazine hydrate in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C. Monitor reaction progress via TLC (petroleum ether:ethyl acetate = 20:80). Post-reaction, precipitate the product by cooling, filter, and wash with water for purification .
- Key Parameters Table :
| Component | Condition | Catalyst | Solvent | Yield Optimization Tip |
|---|---|---|---|---|
| Aldehyde derivative | 80°C, 5 mL solvent | NaHSO₄ | Ethanol-water | Adjust molar ratios (1:1:1:0.5) |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR (to assign proton and carbon environments), IR (to identify functional groups like NH₂ and Cl⁻), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference experimental NMR chemical shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. What protocols are advised for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and pH ranges (3–9). Assess degradation via HPLC (C18 column, acetonitrile-water mobile phase) at intervals (0, 1, 3, 6 months). Calculate half-life using first-order kinetics .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental fate of this compound?
- Methodological Answer : Implement a multi-phase study:
Lab Phase : Determine hydrolysis rates (pH 4–9, 25–50°C) and photodegradation under UV light.
Field Phase : Track distribution in soil/water matrices using LC-MS/MS.
Biotic Phase : Assess microbial degradation via respirometry or metabolite profiling.
Include controls for abiotic/biotic contributions and replicate sampling .
Q. What methodologies are effective in resolving contradictions in spectral data during structural elucidation?
- Methodological Answer : For overlapping NMR signals, use 2D techniques (COSY for proton-proton correlations; HSQC for carbon-proton linkages). If HRMS shows unexpected adducts, re-analyze under alternative ionization modes (e.g., ESI vs. APCI). Validate via X-ray crystallography if crystalline derivatives are obtainable .
Q. What in vitro models are suitable for studying the compound’s cellular interactions and toxicity thresholds?
- Methodological Answer : Use immortalized cell lines (e.g., HEK293 or HepG2) for dose-response assays (0.1–100 µM). Measure viability via MTT/WST-1 assays (48–72 hr exposure). For mechanistic insights, pair with RNA-seq to identify dysregulated pathways. Include positive/negative controls and triplicate technical replicates .
Data Contradiction Analysis
- Example Scenario : Discrepancies in ¹³C NMR shifts between experimental and literature values.
- Resolution Strategy :
Verify sample purity via HPLC (>95%).
Re-examine solvent effects (DMSO vs. CDCl₃).
Compare with DFT-computed shifts (B3LYP/6-31G* level).
- Reference : Apply protocols from pyrazole derivative studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
